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Compound of Interest

Compound Name:
2-Propanone, 1-(2,5-

dimethoxyphenyl)-

Cat. No.: B076611 Get Quote

This guide provides a detailed spectroscopic comparison of 2,5-dimethoxyphenylacetone and

its structural analogues. The information is intended for researchers, scientists, and drug

development professionals, offering a consolidated resource of key spectral data and

experimental methodologies.

Introduction
2,5-Dimethoxyphenylacetone is a chemical intermediate of interest in various fields of chemical

synthesis. Understanding its spectroscopic properties, alongside those of its analogues, is

crucial for identification, characterization, and quality control. This guide presents a

comparative analysis of their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR)

data.

Data Presentation
The following tables summarize the key spectroscopic data for 2,5-dimethoxyphenylacetone

and selected analogues.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm

2,5-Dimethoxyphenylacetone

6.75-6.68 (m, 3H, Ar-H), 3.77 (s, 3H, OCH₃),

3.75 (s, 3H, OCH₃), 3.63 (s, 2H, CH₂), 2.13 (s,

3H, CH₃)

3,4-Dimethoxyphenylacetone[1]

6.82 (d, 1H, Ar-H), 6.76 (d, 1H, Ar-H), 6.71 (dd,

1H, Ar-H), 3.85 (s, 6H, 2xOCH₃), 3.62 (s, 2H,

CH₂), 2.14 (s, 3H, CH₃)

2',5'-Dimethylacetophenone[2]

7.47 (s, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.09 (d,

1H, Ar-H), 2.53 (s, 3H, COCH₃), 2.46 (s, 3H, Ar-

CH₃), 2.33 (s, 3H, Ar-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

2,5-Dimethoxyphenylacetone
206.8, 153.6, 151.7, 127.8, 113.3, 112.0, 111.8,

55.9, 55.7, 49.8, 29.4

3,4-Dimethoxyphenylacetone
207.9, 149.0, 147.8, 130.5, 121.5, 112.5, 111.4,

55.9, 55.8, 50.3, 29.2

2',5'-Dimethylacetophenone
201.8, 137.9, 135.3, 132.0, 130.8, 129.0, 128.7,

29.8, 21.0, 20.7

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound Major m/z Fragments

2,5-Dimethoxyphenylacetone 194 (M+), 151, 121, 91, 77, 43

3,4-Dimethoxyphenylacetone[1] 194 (M+), 151, 107, 77, 43

2',5'-Dimethylacetophenone 148 (M+), 133, 105, 91, 77, 43

Table 4: Infrared Spectroscopy Data (Liquid Film)
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Compound Key Absorption Bands (cm⁻¹)

2,5-Dimethoxyphenylacetone
2950 (C-H), 1715 (C=O), 1500 (C=C, aromatic),

1220 (C-O, ether), 1040 (C-O, ether)

3,4-Dimethoxyphenylacetone[1]

2935 (C-H), 1710 (C=O), 1515 (C=C, aromatic),

1260 (C-O, ether), 1155 (C-O, ether), 1025 (C-

O, ether)

2',5'-Dimethylacetophenone
2960 (C-H), 1685 (C=O), 1615 (C=C, aromatic),

1490 (C=C, aromatic)

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 400 MHz or 500 MHz spectrometer.[3][4] Samples are dissolved in an

appropriate deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS)

used as an internal standard.[5] Chemical shifts are reported in parts per million (ppm) relative

to TMS.

Mass Spectrometry (MS): Electron ionization mass spectra are generally obtained using a

mass spectrometer with an ionization energy of 70 eV.[1] The sample is introduced via a direct

insertion probe or through a gas chromatograph. The resulting mass spectrum provides

information on the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR)

spectrometer.[4] For liquid samples, a small amount is placed between two salt plates (e.g.,

NaCl or KBr) to create a thin film. Solid samples can be analyzed as a KBr pellet.[4] The

spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mandatory Visualization
Due to a lack of specific research on the direct signaling pathways of 2,5-

dimethoxyphenylacetone and its analogues, the following diagram illustrates the metabolic

pathway of the parent compound, phenylacetone. Phenylacetone is known to be a metabolite

of amphetamine in humans.[6]
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Caption: Metabolic pathway of phenylacetone.

The following diagram illustrates a general experimental workflow for the spectroscopic

analysis of the target compounds.
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b076611?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_776-99-8_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_2142-73-6_1HNMR.htm
https://www.rsc.org/suppdata/c8/gc/c8gc02766h/c8gc02766h1.pdf
https://www.rsc.org/suppdata/d1/cy/d1cy02002a/d1cy02002a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://en.wikipedia.org/wiki/Phenylacetone
https://www.benchchem.com/product/b076611#spectroscopic-comparison-of-2-5-dimethoxyphenylacetone-and-its-analogues
https://www.benchchem.com/product/b076611#spectroscopic-comparison-of-2-5-dimethoxyphenylacetone-and-its-analogues
https://www.benchchem.com/product/b076611#spectroscopic-comparison-of-2-5-dimethoxyphenylacetone-and-its-analogues
https://www.benchchem.com/product/b076611#spectroscopic-comparison-of-2-5-dimethoxyphenylacetone-and-its-analogues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b076611?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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